An In-depth Technical Guide to Tentoxin-d3: Chemical Properties, Mechanism of Action, and Analytical Methodologies
An In-depth Technical Guide to Tentoxin-d3: Chemical Properties, Mechanism of Action, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tentoxin-d3, a deuterated isotopologue of the natural cyclic tetrapeptide Tentoxin. This document details its chemical structure, molecular weight, and mechanism of action, with a focus on its interaction with ATP synthase. Furthermore, it offers detailed experimental protocols for the extraction, purification, and analysis of Tentoxin and its derivatives, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and agricultural science.
Chemical Structure and Molecular Properties
Tentoxin-d3 is the deuterium-labeled form of Tentoxin, a cyclic tetrapeptide produced by phytopathogenic fungi of the genus Alternaria. The incorporation of three deuterium atoms makes it a useful internal standard for quantitative analysis by mass spectrometry.
Table 1: Chemical and Physical Properties of Tentoxin and Tentoxin-d3
| Property | Tentoxin | Tentoxin-d3 |
| Chemical Formula | C₂₂H₃₀N₄O₄ | C₂₂H₂₇D₃N₄O₄ |
| Molecular Weight | 414.50 g/mol | 417.52 g/mol |
| Canonical SMILES | CC1C(=O)NC(C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C | Not available |
| InChI Key | SIIRBDOFKDACOK-LFXZBHHUSA-N | Not available |
| Appearance | White to off-white solid | Not available |
| Solubility | Soluble in DMSO | Not available |
Mechanism of Action: Interaction with ATP Synthase
Tentoxin is a known inhibitor of ATP synthase, a key enzyme in cellular energy metabolism.[1] Its mechanism is complex, exhibiting both inhibitory and stimulatory effects depending on its concentration.[2]
At low concentrations, Tentoxin acts as a potent and selective inhibitor of chloroplast F1-ATPase (CF1) in sensitive plant species.[3] It binds to a high-affinity site at the interface of the α and β subunits of the F1 complex.[2] This binding event is thought to lock the catalytic site in a closed conformation, thereby inhibiting the rotational catalysis mechanism essential for ATP synthesis.[2]
Conversely, at higher concentrations, Tentoxin can stimulate the activity of F1-ATPase. This is attributed to its binding to a second, lower-affinity site, which alleviates the inhibition caused by binding at the high-affinity site and can even lead to an "overactivation" of the enzyme.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of Tentoxin.
Extraction and Purification of Tentoxin from Fungal Culture
This protocol describes a general procedure for the extraction and purification of Tentoxin from a liquid culture of a producing Alternaria strain.
Materials:
-
Alternaria sp. culture
-
Liquid culture medium (e.g., Potato Dextrose Broth)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, acetone, n-hexane)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Fungal Culture: Inoculate a suitable liquid medium with a Tentoxin-producing strain of Alternaria. Incubate the culture for 14-21 days at 25°C with shaking (150 rpm).
-
Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
-
Concentration: Concentrate the dried ethyl acetate extract to a smaller volume using a rotary evaporator.
-
Silica Gel Chromatography:
-
Prepare a silica gel column.
-
Load the concentrated extract onto the column.
-
Elute the column with a suitable solvent system, such as a gradient of chloroform and acetone. A mixture of ethyl acetate:acetone:n-hexane (2:1:1) has also been reported for elution.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Pool the fractions containing Tentoxin and evaporate the solvent to yield the purified compound.
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a common method for the analysis and quantification of Tentoxin.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Injection Volume: 20 µL.
A reported retention time for Tentoxin is approximately 40.3 minutes under specific chromatographic conditions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of Tentoxin, often using Tentoxin-d3 as an internal standard.
Table 2: Representative LC-MS/MS Parameters for Tentoxin Analysis
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 150 x 3.2 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 30% B, linear increase to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min. |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) for Tentoxin | 415.2 |
| Product Ion 1 (Quantifier) | 148.1 |
| Product Ion 2 (Qualifier) | 215.1 |
| Precursor Ion (m/z) for Tentoxin-d3 | 418.2 |
| Product Ion 1 (Quantifier) for Tentoxin-d3 | 151.1 |
Sample Preparation for LC-MS/MS:
-
Extraction: Extract the sample (e.g., food matrix, biological fluid) with an appropriate solvent such as acetonitrile/water.
-
Clean-up: Use Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering substances.
-
Reconstitution: Evaporate the eluate and reconstitute the residue in the initial mobile phase for injection into the LC-MS/MS system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of cyclic peptides like Tentoxin.
General Protocol for Peptide NMR:
-
Sample Preparation: Dissolve the purified Tentoxin or Tentoxin-d3 in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to a concentration of 1-5 mg/mL.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
1D ¹H NMR: To observe the overall proton signals.
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the amino acid residues.
-
2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within an amino acid residue).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the peptide's conformation.
-
¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which helps in sequencing the peptide.
-
-
Data Analysis: The collected spectra are processed and analyzed to assign all proton and carbon signals and to determine the three-dimensional structure of the peptide in solution.
Conclusion
This technical guide provides essential information on the chemical properties, mechanism of action, and analytical methodologies for Tentoxin-d3. The detailed protocols are intended to assist researchers in their studies of this and related cyclic peptides. The unique dual-action of Tentoxin on ATP synthase makes it a fascinating subject for further investigation, with potential applications in herbicide development and as a tool for studying cellular bioenergetics.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Processes of Inhibition and Stimulation of ATP Synthase Caused by the Phytotoxin Tentoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
